2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol
Description
The compound 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a diaryl pyrimidine derivative featuring a central pyrimidine ring substituted with a 2-ethoxyphenoxy group at position 5 and a 4-chlorobenzyloxy-phenol moiety at position 2. The ethoxy and chlorobenzyl substituents likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for target engagement and bioavailability.
Properties
IUPAC Name |
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4/c1-2-31-21-5-3-4-6-22(21)33-23-14-28-25(27)29-24(23)19-12-11-18(13-20(19)30)32-15-16-7-9-17(26)10-8-16/h3-14,30H,2,15H2,1H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZXOCOKIPZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The general synthetic route may include:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.
Substitution Reactions: The amino and ethoxyphenoxy groups are introduced to the pyrimidine ring through nucleophilic substitution reactions.
Formation of the Phenol Ring: The phenol ring is synthesized separately and then coupled with the pyrimidine ring.
Introduction of the Chlorobenzyl Group: The final step involves the substitution of the phenol ring with the chlorobenzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
Substituent Effects on Binding Affinity :
- The naphthalen-2-yl group in AP-NP enhances hydrophobic interactions with the hACE2-S interface, contributing to its low binding free energy (−8.9 kcal/mol) .
- The 4-chlorobenzyloxy group, present in both the target compound and BH26539, may improve target selectivity via halogen bonding or π-stacking .
Anticancer Potential: Compound 97, with a 5-indolyl substitution, inhibits tubulin polymerization (IC50 = 0.79 µM) and exhibits antiproliferative activity against tumor cell lines (IC50: 16–62 nM) . The ethoxyphenoxy group in the target compound could similarly modulate microtubule dynamics.
Methodological Insights from Analog Studies
- In Silico Predictions : Molecular docking (AutoDock Vina ) and dynamics simulations suggest that diaryl pyrimidines with bulky substituents (e.g., naphthalen-2-yl) exhibit superior binding to viral fusion proteins .
- Synthetic Feasibility : Derivatives like BH26539 are synthesized via nucleophilic aromatic substitution and Suzuki coupling, indicating scalable routes for the target compound .
Biological Activity
The compound 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrimidine ring, phenolic groups, and various substituents. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 443.5 g/mol. Its structure allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.
Biological Activity
Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities. The following are some key areas of biological activity associated with this compound:
- Anticancer Activity : Research has shown that related pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.
- Enzyme Inhibition : The presence of the amino group and phenolic structures may allow for inhibition of specific enzymes involved in disease processes.
The mechanism of action for 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol involves its interaction with specific molecular targets within cells. Studies suggest that it may act as an inhibitor of certain protein kinases and enzymes critical for cell signaling and proliferation .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Cyclization of appropriate precursors under controlled conditions.
- Substitution Reactions : Introduction of amino and ethoxyphenoxy groups through nucleophilic substitution.
- Phenol Ring Formation : Coupling with the pyrimidine ring.
- Chlorobenzyl Group Introduction : Substituting the phenol ring with the chlorobenzyl group .
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Pyrimidine Ring Formation | Cyclization of precursors |
| Substitution | Nucleophilic substitution for functional groups |
| Phenol Formation | Coupling with pyrimidine |
| Chlorobenzyl Introduction | Final substitution step |
Case Studies and Research Findings
Recent studies have explored the biological activities of structurally related compounds:
- Anticancer Studies : A study demonstrated that similar pyrimidine derivatives inhibited cell growth in various cancer cell lines, suggesting a potential therapeutic role in oncology .
- Antimicrobial Testing : Compounds analogous to this structure were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates .
- Enzyme Interaction Studies : Research indicated that derivatives could effectively inhibit specific kinases, leading to decreased cellular proliferation in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
